BenchChemオンラインストアへようこそ!

Azithromycin E

Computational ADME In silico prediction Impurity profiling

Azithromycin E (CAS 612534-95-9) is the definitive EP Impurity K reference standard for azithromycin ANDA submissions and pharmacopeial monograph compliance. Its structurally unique C14,1″-epoxide feature ensures correct retention time, mass fragmentation, and relative response factor. Substituting with Impurities E, J, or L compromises specificity and fails regulatory criteria. Procure this exactly characterized lot for accurate quantification in API release, stability, and analytical method validation.

Molecular Formula C38H70N2O13
Molecular Weight 763 g/mol
CAS No. 612534-95-9
Cat. No. B1376122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin E
CAS612534-95-9
Molecular FormulaC38H70N2O13
Molecular Weight763 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1
InChIKeyUNULYJBDEWDIQZ-XVXDYBIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin E (CAS 612534-95-9): Sourcing the Azithromycin EP Impurity K Reference Standard for Pharmaceutical Analysis


Azithromycin E (CAS 612534-95-9), also known as C14,1″-epoxyazithromycin or Azithromycin EP Impurity K, is a structurally characterized macrolide-related compound with the molecular formula C38H70N2O13 and a molecular weight of 763.0 g/mol [1]. It is a chemically defined substance that arises as a process-related impurity during the semi-synthetic production of the antibiotic azithromycin from erythromycin A . Azithromycin E is officially recognized and codified as Impurity K in the European Pharmacopoeia (EP) monograph for azithromycin [1], underscoring its critical role as a reference standard for pharmaceutical quality control, analytical method validation, and regulatory submissions.

Why Azithromycin E (612534-95-9) Cannot Be Substituted with Other Azithromycin-Related Compounds in Analytical and Quality Control Workflows


Azithromycin E (Impurity K) is a specific molecular entity with a unique C14,1″-epoxide structural feature that differentiates it from other azithromycin-related compounds (ARCs) . In pharmaceutical analysis, substituting it with a different ARC—such as Impurity E (aminoazithromycin), Impurity J (3'-decladinosyl azithromycin), or Impurity L (azithromycin N-oxide)—is invalid due to distinct physicochemical properties and chromatographic behavior [1]. These differences are not merely academic; they have direct and quantifiable consequences for critical analytical parameters like retention time, mass spectrometric fragmentation, and relative response factors. Consequently, using a non-identical compound as a reference standard for impurity K would compromise method specificity, lead to inaccurate quantification, and ultimately fail to meet the stringent requirements of pharmacopeial monographs and regulatory filings (e.g., ANDA submissions). The quantitative evidence below establishes exactly where Azithromycin E exhibits measurable differentiation that justifies its specific procurement.

Azithromycin E (612534-95-9) Quantitative Differentiation Evidence: Comparator Data for Informed Procurement


In Silico Physicochemical and ADME Profile: Azithromycin E (Impurity K) vs. Azithromycin and Key Impurities

Computational modeling reveals that Azithromycin E (Impurity K) possesses a distinct physicochemical and pharmacokinetic profile compared to the parent drug azithromycin and several other known impurities. Its Log P value (1.2387) and distribution volume (VDss = 0.245 log L/kg) are notably different, indicating unique properties relevant to its behavior in analytical systems and potential biological implications [1].

Computational ADME In silico prediction Impurity profiling Pharmaceutical analysis

Azithromycin E (612534-95-9) Regulatory Codification: Defined Pharmacopeial Identity as EP Impurity K

Azithromycin E is explicitly codified as 'Azithromycin impurity K' in the European Pharmacopoeia (EP) monograph for azithromycin [1]. This official designation distinguishes it from all other azithromycin-related impurities (e.g., Impurity E, Impurity J, Impurity L), each of which has its own separate and distinct pharmacopeial entry and acceptance criteria [2].

Pharmacopeial standards Regulatory compliance Reference standards Quality control

Structural Distinction: The C14,1″-Epoxide Moiety Unique to Azithromycin E (Impurity K)

The defining chemical structure of Azithromycin E is C14,1″-epoxyazithromycin [1]. This specific epoxide formation differentiates it from all other azithromycin impurities, which arise from different modifications to the macrolide ring or sugar moieties. For instance, Impurity J is 3'-decladinosyl azithromycin (loss of a sugar), and Impurity L is an N-oxide [2].

Structural elucidation Impurity identification LC-MS NMR

Differential In Silico Volume of Distribution (VDss): Azithromycin E (Impurity K) vs. Azithromycin and Impurity J

Computational prediction of human volume of distribution at steady state (VDss) shows a notable divergence between Azithromycin E (Impurity K) and other related compounds. The predicted VDss for Azithromycin E is 0.245 log L/kg, while azithromycin is -0.214 log L/kg and Impurity J is -0.09 log L/kg [1].

Pharmacokinetics In silico ADME Volume of distribution Impurity assessment

Primary Applications for Azithromycin E (612534-95-9) in Pharmaceutical R&D and Manufacturing


Analytical Method Development and Validation for Azithromycin API and Drug Products

Azithromycin E (Impurity K) is the definitive reference standard for developing and validating quantitative analytical methods, such as HPLC or UPLC, for the detection and quantification of the EP Impurity K in azithromycin active pharmaceutical ingredient (API) and finished dosage forms. Its use is essential for establishing system suitability parameters, determining relative retention times (RRTs) and relative response factors (RRFs), and assessing method specificity and linearity for this specific impurity [1]. This application is a core requirement for quality control in manufacturing and for demonstrating compliance with the European Pharmacopoeia (EP) monograph for azithromycin [2].

Regulatory Filing Support for Abbreviated New Drug Applications (ANDAs)

During the preparation of an Abbreviated New Drug Application (ANDA) for a generic azithromycin product, the applicant must provide comprehensive data on the impurity profile of their drug substance and product, including the identification, qualification, and control of Azithromycin E (Impurity K). A well-characterized reference standard of Azithromycin E is indispensable for generating the precise and accurate data on impurity levels that regulatory agencies such as the US FDA and the European Medicines Agency (EMA) require to demonstrate that the generic product is equivalent in purity to the reference listed drug [1].

Quality Control (QC) Release and Stability Testing of Commercial Azithromycin Batches

In commercial manufacturing, Azithromycin E reference standard is used in the QC laboratory for the routine release testing of each production batch of azithromycin API and drug products, as well as for ongoing stability studies. By quantifying the level of Impurity K against the known standard, QC analysts can confirm that the batch meets the predefined acceptance criteria specified in the EP monograph, thereby ensuring product purity, safety, and compliance with regulatory commitments throughout the product's shelf life [1].

Forced Degradation Studies to Elucidate Azithromycin Stability Pathways

Investigating the stability of azithromycin under stress conditions (e.g., heat, light, oxidation, acid/base hydrolysis) is critical for understanding potential degradation pathways. Azithromycin E (Impurity K) can serve as a reference marker to identify and track the formation of this specific impurity during such studies. By using the reference standard, researchers can definitively confirm whether a particular stress condition leads to the formation of the C14,1″-epoxide degradation product, providing crucial insights for formulation development, packaging selection, and establishing appropriate storage conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azithromycin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.